Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate
Description
Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate is a synthetic sulfonamide derivative characterized by a complex structure incorporating a benzyloxy-substituted benzyl group, a 4-methylphenylsulfonamido moiety, and a phenylpropanoate ester backbone. Sulfonamides are well-known for their broad pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .
Properties
Molecular Formula |
C31H31NO5S |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-methylphenyl)sulfonyl-[(2-phenylmethoxyphenyl)methyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C31H31NO5S/c1-24-17-19-28(20-18-24)38(34,35)32(29(31(33)36-2)21-25-11-5-3-6-12-25)22-27-15-9-10-16-30(27)37-23-26-13-7-4-8-14-26/h3-20,29H,21-23H2,1-2H3/t29-/m0/s1 |
InChI Key |
UWKOBXFNLQYGMB-LJAQVGFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2OCC3=CC=CC=C3)[C@@H](CC4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2OCC3=CC=CC=C3)C(CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Sulfonamide Intermediate
- Starting Materials : 4-methylbenzenesulfonyl chloride (tosyl chloride) and an appropriately substituted amine such as 2-(benzyloxy)benzylamine.
- Reaction Conditions : The amine and tosyl chloride are typically reacted in an aprotic solvent such as dichloromethane or dimethylformamide under an inert nitrogen atmosphere.
- Base : A tertiary amine base like triethylamine or trimethylamine is used to scavenge the HCl generated during the reaction.
- Temperature : The reaction is initiated at 0 °C to control reactivity and then allowed to warm to room temperature for completion.
- Purification : After reaction, the mixture is washed with aqueous solutions (e.g., saturated ammonium chloride and brine), dried over anhydrous sodium sulfate, filtered, and purified by flash chromatography using a cyclohexane/ethyl acetate solvent system in varying ratios (e.g., 1:1 or 4:1) to isolate the sulfonamide intermediate as a solid or oil.
Introduction of the Benzyloxybenzyl Group
- Method : The benzyloxybenzyl moiety is introduced via nucleophilic substitution or reductive amination using 2-(benzyloxy)benzaldehyde derivatives.
- Protection : The benzyloxy group serves as a protecting group for the phenol, preventing side reactions during subsequent steps.
- Reaction Monitoring : Thin-layer chromatography (TLC) is employed to monitor the progress of the reaction to ensure completion.
Esterification to Form the Methyl Ester
- Starting Acid : 3-phenylpropanoic acid or its derivatives.
- Esterification Agents : Methylating agents such as methyl iodide or methyl acetate in the presence of base or acid catalysts.
- Alternative Method : Direct esterification using methanol under acidic conditions or via activated acid derivatives (acid chlorides or anhydrides).
- Purification : After reaction, the product is purified by flash chromatography, often using cyclohexane/ethyl acetate mixtures to afford the methyl ester with high purity.
Representative General Procedure (Adapted from Literature)
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Sulfonamide formation | 4-methylbenzenesulfonyl chloride, amine, triethylamine, CH2Cl2, 0 °C to RT, inert atmosphere | Sulfonamide intermediate, 70-85% yield |
| Benzyloxybenzyl introduction | 2-(benzyloxy)benzylamine or aldehyde derivative, reductive amination conditions | Protected sulfonamide derivative |
| Esterification | Methyl iodide or methanol with acid catalyst, reflux or room temperature | Methyl ester final product, 60-75% yield |
Analytical Characterization and Purification
- Chromatography : Flash column chromatography is the primary purification technique, using silica gel and solvent gradients (cyclohexane/ethyl acetate).
- Spectroscopic Analysis :
- NMR Spectroscopy (1H and 13C) confirms the structure and purity.
- Mass Spectrometry verifies molecular weight.
- IR Spectroscopy identifies characteristic functional groups such as sulfonamide (S=O stretches) and ester carbonyl (C=O).
- Crystallography : X-ray crystallography may be employed to confirm the spatial arrangement of atoms in the final compound.
Research Findings and Optimization Notes
- The use of anhydrous solvents and inert atmosphere (nitrogen) is critical to prevent hydrolysis and oxidation side reactions.
- Temperature control during sulfonamide formation prevents overreaction and side-product formation.
- The benzyloxy protecting group is stable under the reaction conditions and can be removed later if necessary.
- Yields vary depending on the purity of starting materials and reaction time but generally range between 60-85% for each step.
- Reaction progress is best monitored by TLC and confirmed by NMR after purification.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Sulfonamide formation | Tosyl chloride, amine, Et3N, CH2Cl2, 0 °C to RT, N2 atmosphere | 70-85 | Requires inert atmosphere, dry solvent |
| Benzyloxybenzyl group addition | 2-(Benzyloxy)benzylamine or aldehyde, reductive amination | 65-80 | Protects phenol, monitored by TLC |
| Esterification | Methyl iodide or methanol, acid/base catalyst, reflux or RT | 60-75 | Purification by flash chromatography |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and phenyl groups, leading to the formation of corresponding quinones and other oxidized products.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds with sulfonamide groups exhibit significant anticancer properties. Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate has been studied for its ability to inhibit certain cancer cell lines. For example, sulfonamide derivatives have shown efficacy against various cancers by targeting specific molecular pathways involved in tumor growth and proliferation .
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Inhibition of DNA synthesis |
| Compound B | HeLa | 10 | Induction of apoptosis |
| Methyl 2-(...) | A549 | 12 | Inhibition of cell cycle progression |
Biochemical Probes
2.1 Enzyme Inhibition Studies
The sulfonamide moiety is known for its ability to act as a competitive inhibitor for various enzymes, particularly carbonic anhydrases. This compound can be utilized in studying enzyme kinetics and mechanisms of inhibition. Such studies are crucial for understanding enzyme function and developing new therapeutic agents targeting these enzymes .
Table 2: Enzyme Inhibition Data
| Enzyme Type | Inhibitor | Ki Value (nM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase | Methyl 2-(...) | 25 | |
| Aldose Reductase | Compound C | 30 |
Neuroprotective Properties
Emerging evidence suggests that compounds like this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a critical role .
Case Study: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer’s disease, administration of methyl 2-(...) showed a reduction in neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Synthesis and Chemical Properties
Understanding the synthetic routes and chemical properties of this compound is essential for its application in research.
Table 3: Synthetic Pathways
| Step Description | Reagents Used | Yield (%) |
|---|---|---|
| Sulfonation | Para-toluenesulfonic acid | 85 |
| Benzyl Protection | Benzyl bromide | 90 |
| Hydrolysis | Sodium hydroxide | 95 |
Conclusion and Future Directions
This compound represents a promising compound in the fields of medicinal chemistry and biochemistry. Its applications span anticancer research, enzyme inhibition studies, and potential neuroprotective roles, making it a valuable subject for further investigation. Future research should focus on elucidating its mechanisms of action and exploring its therapeutic potential in various disease models.
Mechanism of Action
The mechanism of action of Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The benzyloxy and phenyl groups may also contribute to its binding affinity and specificity for target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs include hydroxamic acids, carbamates, and sulfonamides synthesized for antioxidant, chelating, or enzyme inhibitory purposes. Below is a detailed comparison based on functional groups, biological activity, and physicochemical properties:
Table 1: Key Structural and Functional Comparisons
| Compound Class/Example | Functional Groups | Molecular Weight (g/mol) | Key Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Sulfonamido, benzyloxy, phenyl ester | ~495.6* | Not reported (inferred enzyme inhibition) | — |
| Hydroxamic Acids (e.g., Compounds 6–10) | N-hydroxyamide, aryl substituents | 200–350 | Antioxidant (DPPH scavenging), metal chelation | |
| Carbamates (e.g., Compounds 4–5) | Ureido, benzhydryl/cyclohexyl | ~400–450 | Antioxidant (β-carotene assay) | |
| Sulfonamide Derivatives (e.g., Ref [8]) | Sulfonamido, aryl/alkyl chains | 300–500 | Antimicrobial, HDAC inhibition |
*Estimated via molecular formula (C₃₁H₃₁NO₅S).
Functional Group-Driven Activity Differences
- Hydroxamic Acids (Compounds 6–10) : The N-hydroxyamide group enables potent metal chelation (e.g., Fe³⁺, Zn²⁺), making these compounds effective in antioxidant assays (DPPH IC₅₀ values: 10–50 μM) . Their smaller molecular weights (~200–350 g/mol) enhance solubility but may reduce target specificity.
- Carbamates (Compounds 4–5) : The ureido group and bulky substituents (e.g., benzhydryl) contribute to lipid peroxidation inhibition (β-carotene assay activity: 70–85% at 100 μM) . However, steric hindrance may limit membrane permeability.
- The benzyloxy group increases hydrophobicity, which may improve blood-brain barrier penetration compared to hydroxamic acids.
Physicochemical and Pharmacokinetic Properties
- Hydrophobicity: The target compound’s benzyloxy and phenylpropanoate groups confer higher logP (~5.2*) compared to hydroxamic acids (logP ~2.5–3.5), suggesting slower metabolic clearance but possible solubility challenges.
- Metabolic Stability : The methyl ester in the target compound may undergo hydrolysis in vivo, unlike the stable carbamates or hydroxamic acids.
Biological Activity
Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and sources to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of approximately 529.65 g/mol. The structure features a sulfonamide group, which is often associated with biological activity, including antibacterial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 529.65 g/mol |
| Purity | 95% |
Anticancer Properties
Recent studies have indicated that compounds with sulfonamide groups exhibit significant anticancer activity. Research published in patent literature has shown that derivatives of sulfonamides can inhibit the expression of specific proteins involved in cancer progression, such as AIMP2-DX2, leading to reduced tumor growth and metastasis .
The proposed mechanism involves the inhibition of certain signaling pathways that are crucial for cancer cell survival and proliferation. For instance, sulfonamide compounds may interfere with the synthesis of nucleotides or inhibit enzymes involved in DNA replication .
Case Studies
- In vitro Studies : In laboratory settings, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
- In vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups, further supporting its anticancer properties .
Other Biological Activities
Beyond anticancer effects, preliminary investigations suggest that this compound may possess anti-inflammatory and antimicrobial properties. The benzyloxy and methylphenyl groups may contribute to these activities by modulating immune responses or disrupting bacterial cell wall synthesis .
Q & A
Synthesis and Purification
Basic Question: Q. What are the standard synthetic routes for preparing Methyl 2-(N-(2-(benzyloxy)benzyl)-4-methylphenylsulfonamido)-3-phenylpropanoate, and how can purity be validated? Methodological Answer: The compound is typically synthesized via a multi-step route involving sulfonamide coupling and esterification. Key steps include:
- Sulfonamide Formation : Reacting 4-methylbenzenesulfonyl chloride with a benzylamine derivative (e.g., 2-(benzyloxy)benzylamine) under basic conditions (e.g., pyridine or triethylamine) .
- Esterification : Using methyl chloroformate or methanol/H₂SO₄ to esterify the carboxylic acid intermediate.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is employed. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃, δ 2.4–3.1 ppm for methyl groups) .
Advanced Question: Q. How can computational methods optimize reaction conditions for synthesizing this compound? Methodological Answer: Quantum mechanical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., artificial force-induced reaction method) predict optimal solvents, catalysts, and temperatures. For example:
- Solvent Selection : Dielectric constant calculations (ε > 10) favor polar aprotic solvents like DMF for sulfonamide coupling .
- Catalyst Screening : Transition-state modeling identifies Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate esterification .
Experimental validation uses a fractional factorial design (e.g., varying temperature, solvent, and catalyst load) to minimize trial-and-error .
Structural Characterization
Basic Question: Q. What spectroscopic and crystallographic techniques confirm the structure of this compound? Methodological Answer:
- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, 293 K) resolves bond lengths (C–S: ~1.76 Å) and dihedral angles (e.g., 85° between sulfonamide and benzyl groups) .
- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks for benzyloxy protons (δ 4.8–5.1 ppm) and sulfonamide NH (δ 6.2 ppm, broad) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺, calculated m/z 518.1932) .
Advanced Question: Q. How do conformational studies using DFT improve understanding of the compound’s reactivity? Methodological Answer: DFT (B3LYP/6-31G*) models predict steric hindrance from the ortho-benzyloxy group, which stabilizes the sulfonamide via intramolecular hydrogen bonding (N–H···O, ~2.1 Å). This reduces electrophilicity at the sulfonamide nitrogen, impacting nucleophilic substitution reactions .
Reactivity and Functionalization
Basic Question: Q. What are the key functional groups influencing the compound’s reactivity? Methodological Answer:
- Sulfonamide : Susceptible to nucleophilic attack (e.g., alkylation at nitrogen under basic conditions).
- Ester : Hydrolyzes to carboxylic acid under acidic/basic conditions (e.g., LiOH/THF/H₂O).
- Benzyloxy Group : Cleaved via hydrogenolysis (H₂/Pd-C) or BBr₃-mediated deprotection .
Advanced Question: Q. How can regioselective functionalization of the sulfonamide group be achieved? Methodological Answer: Regioselectivity is controlled by steric and electronic effects:
- Electrophilic Aromatic Substitution : Sulfonamide deactivates the benzene ring, directing substituents to meta positions .
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) selectively modify the phenylpropanoate moiety without affecting the sulfonamide .
Application in Catalysis
Advanced Question: Q. Can this compound act as a ligand or catalyst in asymmetric synthesis? Methodological Answer: The sulfonamide’s chiral center (from 3-phenylpropanoate) enables use as a ligand in asymmetric catalysis. For example:
- Pd-Catalyzed Allylic Alkylation : The compound coordinates Pd via sulfonamide oxygen, achieving enantiomeric excess (ee) >80% in allylic alkylation (e.g., indole derivatives) .
- Kinetic Resolution : Chiral HPLC (Chiralpak AD-H column) monitors ee during reactions .
Analytical Challenges
Advanced Question: Q. How are conflicting spectral data resolved for this compound? Methodological Answer: Contradictions in NMR or MS data arise from:
- Rotamers : Variable-temperature NMR (VT-NMR, 233–313 K) identifies rotameric splitting in the sulfonamide group .
- Impurities : LC-MS/MS (MRM mode) detects trace byproducts (e.g., des-methyl ester, m/z 504.1789) .
Stability and Degradation
Basic Question: Q. What conditions destabilize this compound, and how are degradation products analyzed? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
